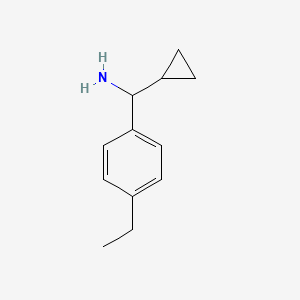![molecular formula C6H5N3O2 B13104040 Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione CAS No. 743354-78-1](/img/structure/B13104040.png)
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-A]pyrimidine, which is subsequently oxidized to yield the desired dione.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-A]pyrimidine-2,5-dione derivatives.
Reduction: Reduction reactions can yield dihydroimidazo[1,2-A]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.
作用機序
The mechanism of action of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core.
Uniqueness: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
特性
CAS番号 |
743354-78-1 |
|---|---|
分子式 |
C6H5N3O2 |
分子量 |
151.12 g/mol |
IUPAC名 |
1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) |
InChIキー |
APBWDXDAKVUODH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC=CC(=O)N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


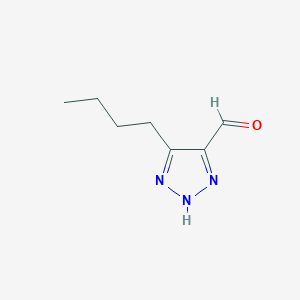
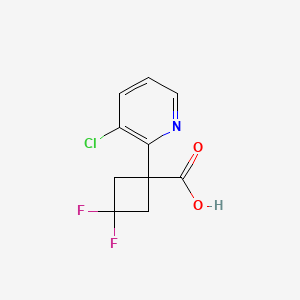
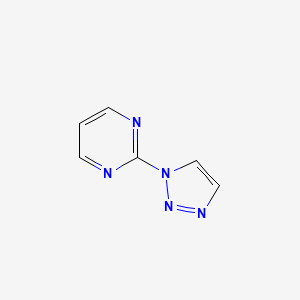
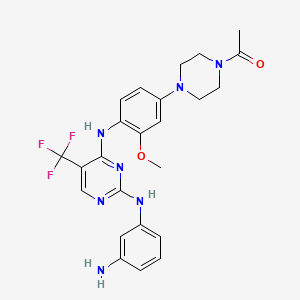
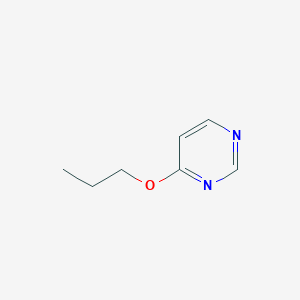
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
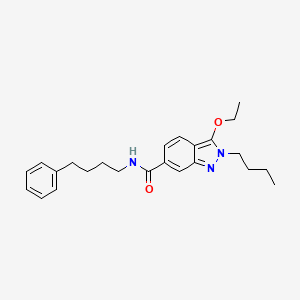
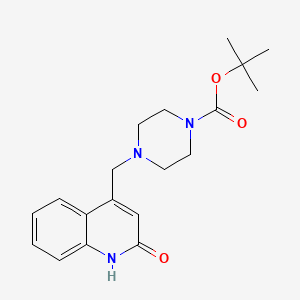
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)

